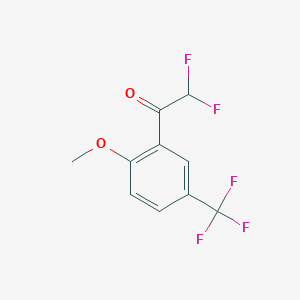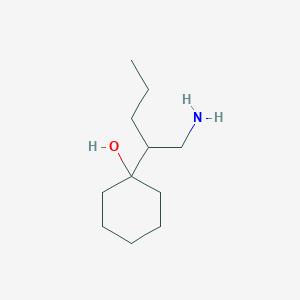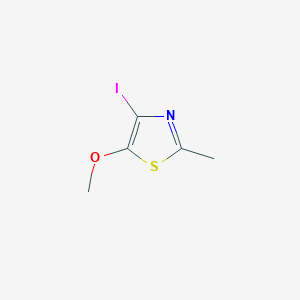
4-Iodo-5-methoxy-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5-methoxy-2-methyl-1,3-thiazole is a heterocyclic compound that contains iodine, methoxy, and methyl groups attached to a thiazole ring Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methoxy-2-methyl-1,3-thiazole typically involves the iodination of a precursor thiazole compound. One common method involves the reaction of 5-methoxy-2-methyl-1,3-thiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methoxy-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 4-substituted-5-methoxy-2-methyl-1,3-thiazoles.
Oxidation: Formation of 4-iodo-5-formyl-2-methyl-1,3-thiazole or 4-iodo-5-carboxy-2-methyl-1,3-thiazole.
Reduction: Formation of 4-iodo-5-methoxy-2-methyl-1,3-dihydrothiazole.
Scientific Research Applications
4-Iodo-5-methoxy-2-methyl-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methoxy-2-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding. The methoxy and methyl groups can influence the compound’s lipophilicity and overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-5-methoxy-2-methyl-1,3-oxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
4-Iodo-5-methoxy-2-methyl-1,3-imidazole: Similar structure but with an additional nitrogen atom in the ring.
4-Iodo-5-methoxy-2-methyl-1,3-isoxazole: Similar structure but with an oxygen atom and an additional nitrogen atom in the ring.
Uniqueness
4-Iodo-5-methoxy-2-methyl-1,3-thiazole is unique due to the presence of both sulfur and iodine atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to its oxygen or nitrogen analogs. The sulfur atom in the thiazole ring can participate in unique interactions with biological targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C5H6INOS |
|---|---|
Molecular Weight |
255.08 g/mol |
IUPAC Name |
4-iodo-5-methoxy-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H6INOS/c1-3-7-4(6)5(8-2)9-3/h1-2H3 |
InChI Key |
YQDVUWDGDYHRQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
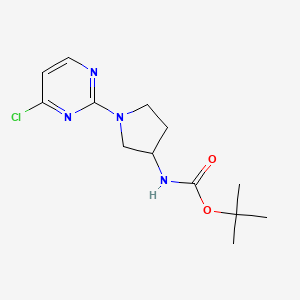
![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
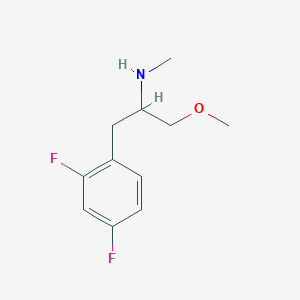
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)
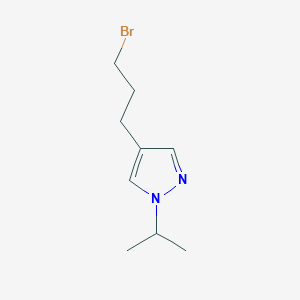
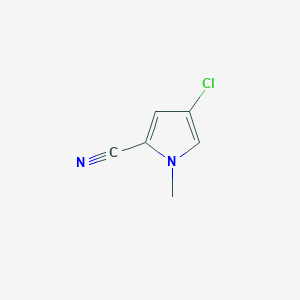
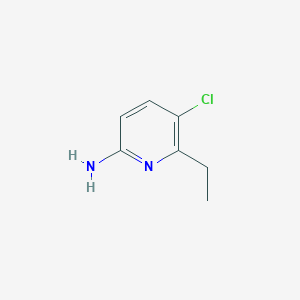
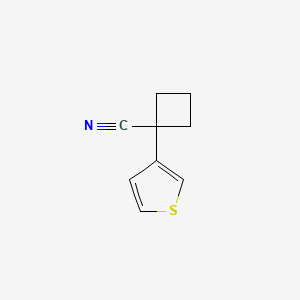

![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
